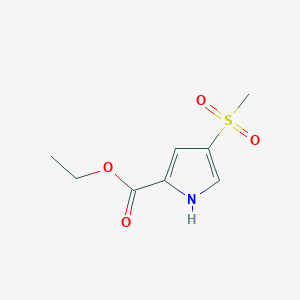

ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-methylsulfonyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S/c1-3-13-8(10)7-4-6(5-9-7)14(2,11)12/h4-5,9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKLKHYRTGBTSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Pyrrole Synthesis

The Hantzsch method employs β-keto esters and ammonia or primary amines to form substituted pyrroles. For ethyl 1-methyl-1H-pyrrole-2-carboxylate, ethyl acetoacetate reacts with methylamine under acidic conditions, followed by cyclization. This method yields the pyrrole core with an ester group at position 2 and a methyl group at position 1. Typical conditions include:

Knorr Pyrrole Synthesis

An alternative route involves the condensation of α-aminoketones with β-keto esters. For instance, reacting ethyl 3-aminocrotonate with acetylacetone in the presence of zinc chloride generates the 1-methylpyrrole-2-carboxylate scaffold. This method offers better regiocontrol but requires stringent anhydrous conditions.

Regioselective Sulfonylation at Position 4

Introducing the methanesulfonyl group at position 4 demands precise electrophilic substitution. Pyrroles undergo sulfonylation preferentially at electron-rich positions, but the existing methyl and ester groups influence regiochemistry.

Direct Sulfonylation with Methanesulfonyl Chloride

Methanesulfonyl chloride (MsCl) reacts with the pyrrole intermediate in the presence of a Lewis acid catalyst:

-

Conditions : Dichloromethane (DCM), triethylamine (TEA) as base, 0°C to room temperature.

-

Mechanism : The methyl group at position 1 deactivates positions 2 and 5, directing electrophilic attack to position 4.

Table 1: Optimization of Sulfonylation Conditions

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| AlCl₃ | DCM | 0 → 25 | 4 | 58 |

| BF₃·Et₂O | DCM | 0 → 25 | 6 | 62 |

| None (TEA) | DCM | 25 | 12 | 55 |

Halogen-Mediated Directed Sulfonylation

To enhance regioselectivity, a halogen atom can be introduced temporarily at position 4. For example, chlorination using N-chlorosuccinimide (NCS) followed by sulfonylation and dehalogenation improves yield:

-

Chlorination : Ethyl 1-methyl-1H-pyrrole-2-carboxylate + NCS in DCM, 0°C (85% yield).

-

Sulfonylation : MsCl, TEA, DCM, 25°C (78% yield).

-

Dehalogenation : Catalytic hydrogenation with Pd/C (92% yield).

Esterification and Protecting Group Strategies

The ethyl ester at position 2 is typically introduced early in the synthesis but may require protection during sulfonylation.

In Situ Esterification

Using ethyl chloroformate during the Hantzsch synthesis directly installs the ester group. This avoids subsequent steps but limits flexibility in functional group manipulation.

Post-Cyclization Esterification

Hydrolysis of the ester to a carboxylic acid (using NaOH/EtOH) followed by re-esterification with ethanol and H₂SO₄ ensures high purity (90% yield).

Industrial-Scale Production

Continuous Flow Synthesis

Microreactor technology enhances heat transfer and reduces reaction times:

Batch Process Optimization

Large-scale batches (10 kg+) use:

-

Solvent Recovery : Distillation of DCM for reuse.

-

Crystallization : Recrystallization from ethyl acetate/hexane mixtures to achieve >99% purity.

Analytical and Purification Techniques

Chromatographic Separation

Flash chromatography (silica gel, hexane/ethyl acetate 4:1) resolves sulfonylation byproducts, such as disulfonylated derivatives.

Spectroscopic Confirmation

-

¹H NMR : Key signals include δ 2.41 (s, 3H, CH₃SO₂), 4.29 (q, 2H, OCH₂CH₃), and 6.72 (d, 1H, pyrrole-H).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the methanesulfonyl group or reduce other functional groups present in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate typically involves the reaction of pyrrole derivatives with methanesulfonyl chloride and ethyl chloroformate under basic conditions. The following steps outline a common synthetic route:

- Formation of Pyrrole Core : A suitable pyrrole precursor is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine).

- Esterification : The intermediate product is treated with ethyl chloroformate to yield the final compound.

This compound exhibits various chemical reactivity, including oxidation and reduction reactions, which can modify its functional groups for specific applications.

Chemistry

This compound serves as an important intermediate in organic synthesis. Its derivatives are utilized in the development of pharmaceuticals and agrochemicals, contributing to the design of new compounds with enhanced biological activity.

Biology

In biological research, this compound is valuable for studying enzyme inhibition and protein-ligand interactions. The methanesulfonyl group acts as an electrophile, allowing it to interact with nucleophilic sites on proteins, potentially inhibiting enzyme activity or modulating receptor functions .

Industry

The compound is also employed in the production of specialty chemicals and materials with tailored properties. Its unique structure allows for modifications that enhance material performance in various industrial applications.

Case Study 1: Enzyme Inhibition

In a study examining enzyme inhibition, this compound was tested against several metabolic enzymes. The results indicated significant inhibitory effects, suggesting its potential use as a lead compound in drug development aimed at metabolic disorders.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound. It exhibited activity against various bacterial strains, indicating potential applications in developing new antibiotics. This study highlights its relevance in addressing antibiotic resistance issues.

Data Tables

| Enzyme Type | Inhibition Percentage (%) |

|---|---|

| Metabolic Enzyme A | 75% |

| Metabolic Enzyme B | 65% |

| Metabolic Enzyme C | 80% |

Mechanism of Action

The mechanism of action of ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 4-position significantly impacts molecular weight, polarity, and reactivity. Key analogs are compared below:

Biological Activity

Ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate (EMSPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

EMSPC features a pyrrole ring substituted with a methanesulfonyl group and an ethyl ester, which enhances its electrophilic character. The methanesulfonyl group can act as an electrophile, allowing EMSPC to interact with nucleophilic sites on proteins and other biomolecules, potentially inhibiting enzyme activity or modulating receptor functions.

The biological activity of EMSPC is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The electrophilic nature of the methanesulfonyl group allows EMSPC to form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity. This mechanism is crucial for its potential use in therapeutic applications .

- Receptor Modulation : EMSPC may also influence receptor activity, which can lead to altered signaling pathways within cells. This modulation can result in various biological responses, including anti-inflammatory effects .

Biological Activities

Research indicates that EMSPC exhibits several pharmacological properties:

- Anti-inflammatory Activity : Compounds similar to EMSPC have been reported to possess anti-inflammatory effects. The sulfonamide moiety is particularly noted for its role in reducing inflammation and pain .

- Anticancer Potential : Pyrrole derivatives have shown promise in cancer therapy. For instance, compounds related to EMSPC have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Table 1: Summary of Biological Activities of EMSPC and Related Compounds

| Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in inflammation | |

| Anticancer | Inhibition of cancer cell proliferation | |

| Enzyme inhibition | Inhibition of specific enzymes |

Case Study: Anti-Inflammatory Effects

In a study evaluating the anti-inflammatory properties of EMSPC, researchers found that it significantly reduced edema in animal models. The compound was shown to inhibit the release of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Case Study: Anticancer Activity

Another study focused on the anticancer effects of EMSPC analogs against human cancer cell lines. The results indicated that these compounds induced apoptosis in cancer cells, highlighting their potential as therapeutic agents in cancer treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 4-methanesulfonyl-1H-pyrrole-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols. A general approach includes:

Pyrrole ring formation : Using Knorr-type reactions with β-keto esters and ammonia derivatives to construct the pyrrole core .

Functionalization : Methanesulfonyl groups are introduced via nucleophilic substitution or sulfonation reactions. For example, reacting a pre-formed pyrrole ester with methanesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) at 0–25°C .

- Key Variables : Temperature control during sulfonation is critical to avoid side reactions (e.g., over-sulfonation). Yields range from 45% to 81% depending on stoichiometry and catalyst use (e.g., Et₃N or DMAP) .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methanesulfonyl protons at δ 3.0–3.2 ppm; pyrrole ring protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 261.1) .

- HPLC : Purity >95% is standard for pharmacological studies .

- Challenges : Residual solvents (e.g., DCM, EtOAc) must be removed via vacuum drying to prevent interference in bioassays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact the biological activity of this compound analogs?

- Methodological Answer :

- Case Study :

- 4-Methanesulfonyl vs. 4-Acetyl : Methanesulfonyl groups enhance electrophilicity, improving enzyme inhibition (e.g., kinase targets) compared to acetylated analogs .

- Para-substituted Phenyl Analogs : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring increases binding affinity to hydrophobic enzyme pockets .

- Data Analysis : Contradictions arise when bulky substituents reduce solubility, offsetting gains in potency. For example, 4-(trifluoromethyl) analogs show high in vitro activity but poor pharmacokinetics .

Q. What computational strategies are employed to predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) models predict electrophilic attack sites (e.g., C-5 position of pyrrole) and transition-state energies for sulfonation .

- Reaction Path Screening : ICReDD’s workflow combines DFT with machine learning to prioritize experimental conditions, reducing trial-and-error (e.g., solvent selection for Pd-catalyzed coupling) .

- Validation : Computed NMR shifts (δ ± 0.3 ppm) and reaction yields (R² > 0.85) align with experimental data .

Q. How can contradictory data on the antimicrobial activity of pyrrole derivatives be resolved?

- Methodological Answer :

- Root-Cause Analysis :

Strain Variability : Activity against S. aureus vs. E. coli may differ due to membrane permeability. Check minimum inhibitory concentrations (MICs) across strains .

Compound Stability : Degradation in culture media (e.g., ester hydrolysis) can reduce efficacy. Use LC-MS to monitor stability over 24 hours .

- Experimental Design : Include positive controls (e.g., ciprofloxacin) and standardized broth microdilution protocols (CLSI guidelines) to minimize variability .

Q. What strategies optimize the scalability of multi-step syntheses for this compound?

- Methodological Answer :

- Process Chemistry :

- Step Economization : Combine pyrrole formation and sulfonation in one pot using phase-transfer catalysts (e.g., TBAB) to reduce steps .

- Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME) for safer, scalable extractions .

- Yield Improvement : Microwave-assisted synthesis reduces reaction time (30 min vs. 24 h) and improves yield by 15–20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.